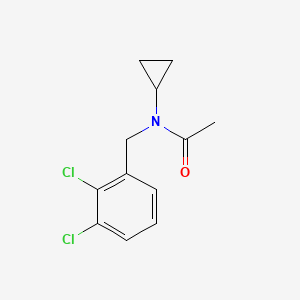
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide is an organic compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 g/mol . This compound belongs to the class of amides and is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to the acetamide moiety .
Preparation Methods
The synthesis of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide typically involves the reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydroxide . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide: This compound has a similar structure but with chlorine atoms at different positions on the benzyl ring, which may result in different chemical and biological properties.
N-cyclopropyl-N-(2,3-dichlorophenyl)acetamide: This compound lacks the benzyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-8(16)15(10-5-6-10)7-9-3-2-4-11(13)12(9)14/h2-4,10H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCUZRSNUQTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676327 |
Source


|
| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041439-18-2 |
Source


|
| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














